![molecular formula C16H19NO2 B4438543 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide](/img/structure/B4438543.png)
3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide
Overview
Description
3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide, also known as EFMP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. EFMP is a member of the amide class of organic compounds and has a molecular formula of C17H21NO2.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide is not fully understood, but it is believed to act through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune function. These effects suggest that 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide may have potential therapeutic applications in the treatment of a variety of inflammatory and immune-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
Future Directions
There are several potential future directions for research on 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide, including:
1. Investigation of its potential as a therapeutic agent in the treatment of inflammatory and immune-related diseases.
2. Exploration of its potential as a tool for studying the NF-κB signaling pathway and other cellular pathways involved in inflammation and immune function.
3. Development of new synthesis methods for 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide that are more efficient and cost-effective.
4. Investigation of the toxicity and safety profile of 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide in animal models and human clinical trials.
In conclusion, 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide is a promising compound with potential applications in the field of medicine, particularly in the treatment of inflammatory and immune-related diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Scientific Research Applications
3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide has been the subject of several scientific studies due to its potential as an anti-inflammatory agent. In one study, 3-(4-ethylphenyl)-N-(2-furylmethyl)propanamide was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(4-ethylphenyl)-N-(furan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13-5-7-14(8-6-13)9-10-16(18)17-12-15-4-3-11-19-15/h3-8,11H,2,9-10,12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQSPJNSCCENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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